
N-(4-aminocyclohexyl)-2-methylpentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-aminocyclohexyl)-2-methylpentanamide is an organic compound that belongs to the class of amides It features a cyclohexyl ring substituted with an amino group at the 4-position and a 2-methylpentanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-aminocyclohexyl)-2-methylpentanamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-aminocyclohexanone and 2-methylpentanoic acid.
Amidation Reaction: The 4-aminocyclohexanone is reacted with 2-methylpentanoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. This reaction forms the amide bond, resulting in this compound.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(4-aminocyclohexyl)-2-methylpentanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonyl group in the amide can be reduced to form amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Primary or secondary amines.
Substitution: Various substituted amides or amines.
Scientific Research Applications
N-(4-aminocyclohexyl)-2-methylpentanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound can be incorporated into polymers to enhance their mechanical properties and thermal stability.
Biological Studies: It can be used as a ligand in biochemical assays to study protein-ligand interactions.
Industrial Applications: The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N-(4-aminocyclohexyl)-2-methylpentanamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, influencing their structure and function. Additionally, the compound can modulate enzymatic activity by binding to active sites or allosteric sites, thereby affecting biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(4-aminocyclohexyl)-2-methylbutanamide
- N-(4-aminocyclohexyl)-2-methylhexanamide
- N-(4-aminocyclohexyl)-2-methylpropanamide
Uniqueness
N-(4-aminocyclohexyl)-2-methylpentanamide is unique due to its specific substitution pattern, which imparts distinct physicochemical properties. The presence of the 2-methylpentanamide moiety enhances its lipophilicity and potential for membrane permeability, making it a valuable compound for drug development and materials science.
Properties
Molecular Formula |
C12H24N2O |
|---|---|
Molecular Weight |
212.33 g/mol |
IUPAC Name |
N-(4-aminocyclohexyl)-2-methylpentanamide |
InChI |
InChI=1S/C12H24N2O/c1-3-4-9(2)12(15)14-11-7-5-10(13)6-8-11/h9-11H,3-8,13H2,1-2H3,(H,14,15) |
InChI Key |
IOWICGZJHOTHCB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)C(=O)NC1CCC(CC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


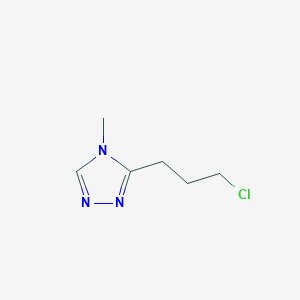

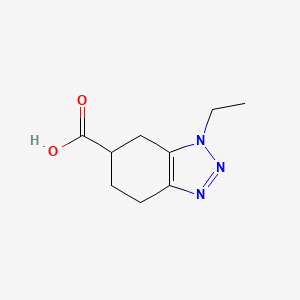

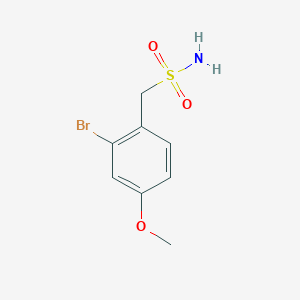

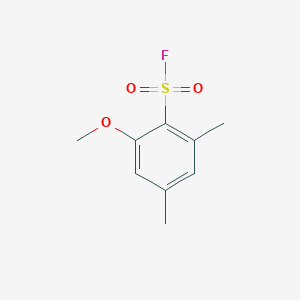
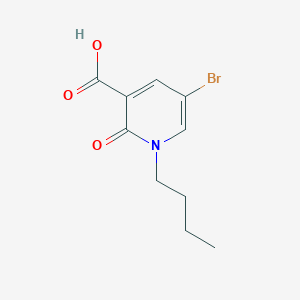
![3-[1-(Aminomethyl)cyclopropyl]-2-methyloxolan-3-ol](/img/structure/B13212096.png)
![Methyl 6-methyl-1-oxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13212099.png)

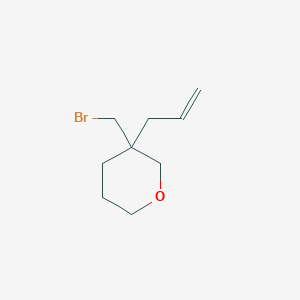
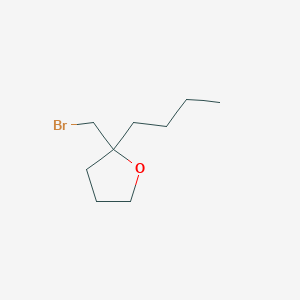
![4-([(4-Methylphenyl)sulfanyl]methyl)piperidine](/img/structure/B13212132.png)
